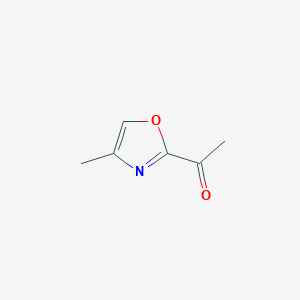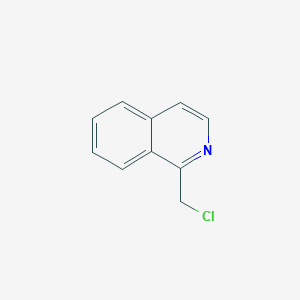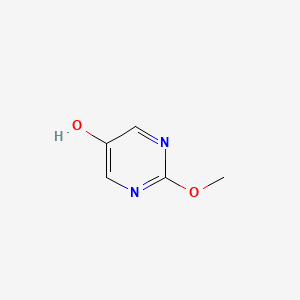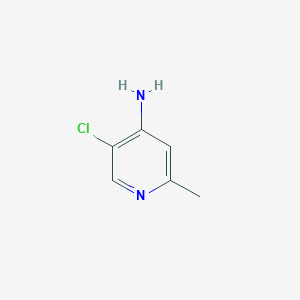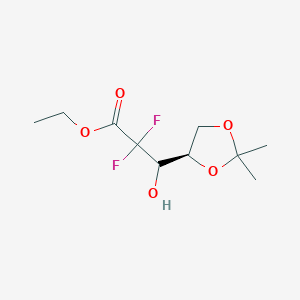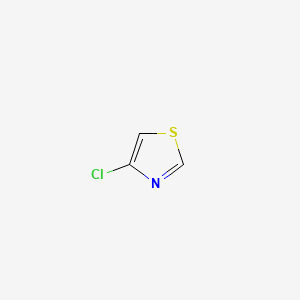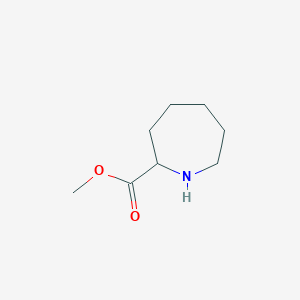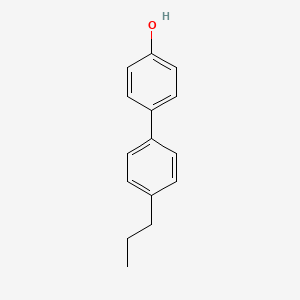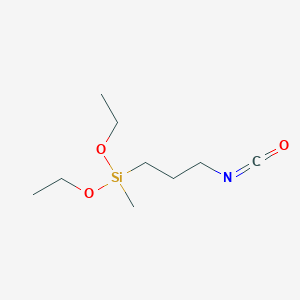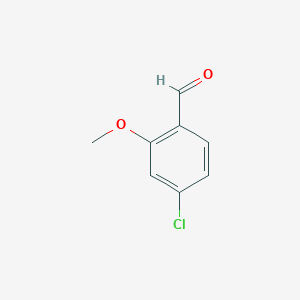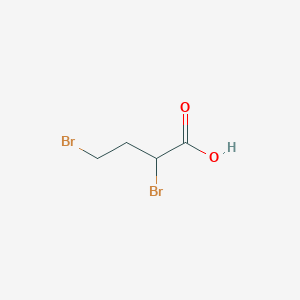
2,4-Dibromobutanoic acid
Übersicht
Beschreibung
2,4-Dibromobutanoic acid is a chemical compound with the molecular formula C4H6Br2O2 . It has an average mass of 245.897 Da and a monoisotopic mass of 243.873444 Da .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromobutanoic acid consists of 2 bromine atoms, 4 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms . It has 1 defined stereocenter .
Physical And Chemical Properties Analysis
2,4-Dibromobutanoic acid has a density of 2.1±0.1 g/cm3, a boiling point of 294.1±25.0 °C at 760 mmHg, and a flash point of 131.6±23.2 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its molar refractivity is 37.6±0.3 cm3, and it has a polar surface area of 37 Å2 .
Relevant Papers
One relevant paper discusses the efficient scale-up of photochemical bromination of conjugated allylic compounds in continuous-flow . Another paper provides safety data for a related compound, 2-bromobutane .
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Medical Biochemistry .
Summary of the Application
2,4-Dibromobutanoic acid is a metabolite of Lipoic Acid (LA), a compound that has been proposed to act as an antioxidant and is used as a therapeutic in a variety of diseases . The anti-inflammatory properties of 2,4-Dibromobutanoic acid were examined in vivo .
Methods of Application or Experimental Procedures
The chemical synthesis of 2,4-Dibromobutanoic acid was reported, and its structural identity was confirmed by 1H NMR . Its potential toxicity was evaluated after acute administration in mice, and it was assessed for anti-inflammatory activity using the zymosan-induced peritonitis and the carrageenan-induced hind paw edema animal models .
Results or Outcomes
The results demonstrated that 2,4-Dibromobutanoic acid was able to act as an anti-inflammatory agent . This was the first study examining the in vivo anti-inflammatory properties of LA metabolites .
Herbicide Application
Specific Scientific Field
This application falls under the field of Environmental Science and Pollution Research .
Summary of the Application
2,4-Dichlorophenoxyacetic acid (2,4-D), a synthetic plant hormone auxin, is one of the main herbicides used in agricultural environments . It is employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .
Results or Outcomes
The indiscriminate use of pesticides can produce numerous damages to the environment . Therefore, the role of microorganisms in its degradation and its main degradation metabolite, 2,4- dichlorophenol (2,4-DCP), is being studied .
Eigenschaften
IUPAC Name |
2,4-dibromobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O2/c5-2-1-3(6)4(7)8/h3H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBPRWUYMOUQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513522 | |
| Record name | 2,4-Dibromobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromobutanoic acid | |
CAS RN |
63164-16-9 | |
| Record name | 2,4-Dibromobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



